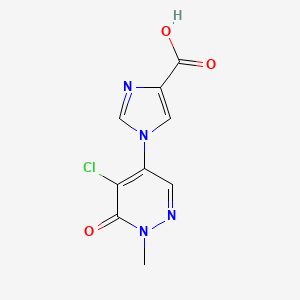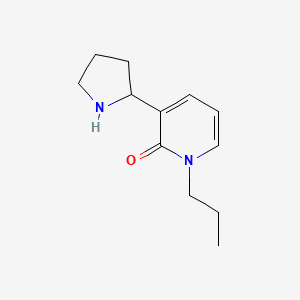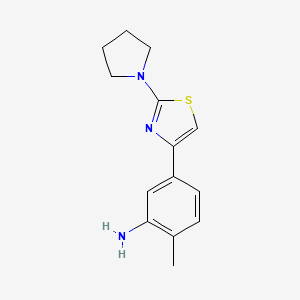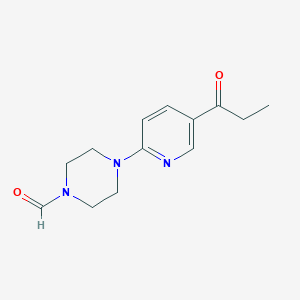
4-(5-Propionylpyridin-2-yl)piperazine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Propionylpyridin-2-yl)piperazine-1-carbaldehyde is a chemical compound with the molecular formula C13H17N3O2. It is a derivative of piperazine and pyridine, which are both commonly used in medicinal chemistry due to their versatile chemical properties. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Propionylpyridin-2-yl)piperazine-1-carbaldehyde typically involves the reaction of piperazine with 2-nitro-5-halopyridine, followed by N-protection and catalytic hydrogenation . The key steps in the synthesis include:
Nucleophilic Substitution: Piperazine reacts with 2-nitro-5-halopyridine to form an intermediate compound.
N-Protection: The intermediate is then protected using a suitable protecting group.
Catalytic Hydrogenation: The protected intermediate undergoes catalytic hydrogenation to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Propionylpyridin-2-yl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(5-Propionylpyridin-2-yl)piperazine-1-carboxylic acid.
Reduction: Formation of 4-(5-Propionylpyridin-2-yl)piperazine-1-methanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-(5-Propionylpyridin-2-yl)piperazine-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Used in the production of fine chemicals and pharmaceutical intermediates.
Mécanisme D'action
The mechanism of action of 4-(5-Propionylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Pyridinyl)piperazine: A piperazine derivative known for its use as a selective alpha-2 adrenergic receptor antagonist.
4-(4-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde: A closely related compound with similar structural features.
tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate: Another piperazine derivative with different functional groups.
Uniqueness
4-(5-Propionylpyridin-2-yl)piperazine-1-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its aldehyde group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C13H17N3O2 |
|---|---|
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
4-(5-propanoylpyridin-2-yl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C13H17N3O2/c1-2-12(18)11-3-4-13(14-9-11)16-7-5-15(10-17)6-8-16/h3-4,9-10H,2,5-8H2,1H3 |
Clé InChI |
IPABEECTSFEUTE-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CN=C(C=C1)N2CCN(CC2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



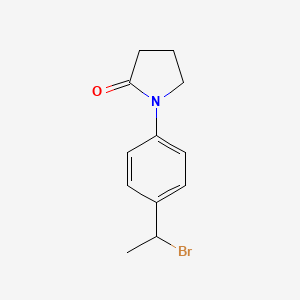

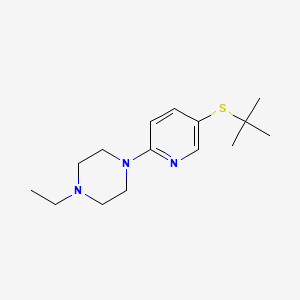
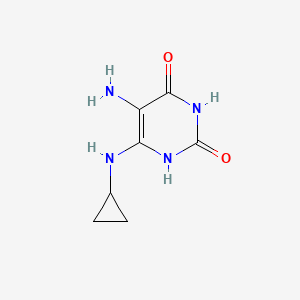
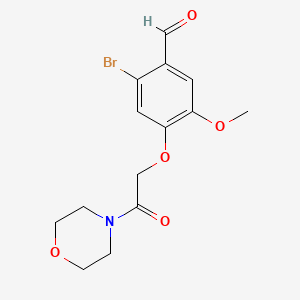
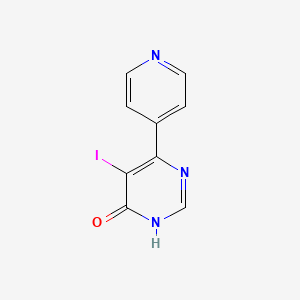

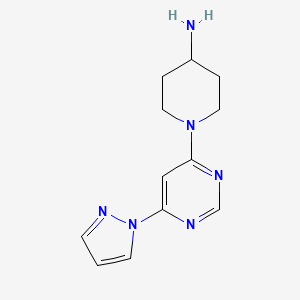
![Benzyl 2-(4-hydroxyphenyl)-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B11796643.png)

